molecular formula C16H16FN3O2S2 B2751269 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide CAS No. 1173585-69-7

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2751269
CAS No.: 1173585-69-7
M. Wt: 365.44
InChI Key: RUXWBZWUNZOOGA-MNDPQUGUSA-N
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Description

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide is a chemical compound of significant interest in preclinical research, particularly in the field of oncology and kinase signaling pathways. This molecule is recognized for its potential as a potent and selective inhibitor of B-Raf (BRAF) kinases, specifically targeting the V600E mutant form which is a key driver in several cancers, most notably melanoma [https://pubmed.ncbi.nlm.nih.gov/21526755/]. Its mechanism of action involves binding to the ATP-binding site of the mutant BRAF protein, thereby suppressing the MAPK/ERK signaling pathway and leading to the inhibition of uncontrolled cell proliferation and survival. The structural design, featuring a (Z)-configured benzothiazole-ylidene core, is critical for its high-affinity interaction with the target kinase. Researchers utilize this compound as a vital tool to elucidate the complexities of the RAS-RAF-MEK-ERK cascade, to study mechanisms of resistance to targeted cancer therapies, and to screen for novel combination treatment strategies in cellular and biochemical assays. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S2/c1-9-14(23-10(2)18-9)15(21)19-16-20(7-8-22-3)13-11(17)5-4-6-12(13)24-16/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXWBZWUNZOOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry. Its complex structure, featuring multiple functional groups, suggests potential interactions with biological targets, which can lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide is C16H16FN3O2S2C_{16}H_{16}FN_{3}O_{2}S_{2} with a molecular weight of approximately 365.44 g/mol. The presence of a fluorine atom, methoxy group, and thiazole moiety contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆FN₃O₂S₂
Molecular Weight365.44 g/mol
CAS Number1173585-69-7
Chemical StructureStructure

Anticancer Activity

Preliminary studies indicate that compounds similar to (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide exhibit anticancer properties . Research has shown that benzothiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a series of related compounds demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .

Antimicrobial Activity

Benzothiazole derivatives are recognized for their antimicrobial properties . They have been tested against various pathogens, showing effectiveness against bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways. Heterocyclic compounds with sulfur or nitrogen in their structure have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Understanding the mechanism of action is crucial for optimizing the design of these compounds. The interactions typically involve:

  • Targeting Enzymes : Many benzothiazole derivatives act as enzyme inhibitors, particularly those involved in cellular signaling pathways.
  • Receptor Modulation : Some compounds may interact with specific receptors implicated in disease processes, altering their activity and downstream effects.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of benzothiazole derivatives:

  • Anticancer Studies : Research demonstrated that modifications in the structure significantly enhance anticancer activity by affecting tubulin dynamics .
  • Antimicrobial Testing : Compounds were evaluated against standard strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations .
  • Anti-inflammatory Effects : In vitro assays indicated that certain derivatives significantly reduce the production of inflammatory mediators in activated macrophages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide and Thiadiazole Families

Substituent Effects on Physicochemical Properties
  • Compound 6 (): N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide features an isoxazole ring and phenyl group. Its melting point (160°C) is lower than the target compound’s likely range (estimated 200–290°C based on analogues in ), reflecting reduced crystallinity due to less polar substituents .
  • Compound 8a (): Incorporating a pyridin-2-yl group and acetyl substituent, this compound has a higher melting point (290°C), attributed to enhanced hydrogen bonding via carbonyl groups (IR: 1679, 1605 cm⁻¹) . The target compound’s methoxyethyl group may similarly improve solubility while maintaining thermal stability.
Spectroscopic Comparisons
  • IR Spectroscopy : The target compound’s amide C=O stretch is expected near 1605–1682 cm⁻¹, consistent with compounds like 8b (1715, 1617 cm⁻¹) and hydrazinecarbothioamides (1663–1682 cm⁻¹) in .
  • ¹H-NMR : Fluorine atoms (e.g., in ’s 2,4-difluorobenzamide derivative) induce deshielding effects, as seen in δ 7.95–8.39 ppm for aromatic protons . The target’s 4-fluoro and methoxyethyl groups will similarly influence chemical shifts.

Data Tables: Key Comparative Parameters

Table 1. Physicochemical Properties of Selected Analogues

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Substituents Reference
Target Compound ~200–290* ~1600–1680* 4-Fluoro, 2-methoxyethyl Estimated
Compound 6 () 160 1606 Isoxazole, phenyl
Compound 8a () 290 1679, 1605 Pyridin-2-yl, acetyl
Compound N/A N/A 2,4-Difluorophenyl, thiazole

Q & A

Basic: What are the key steps in synthesizing (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide?

Answer:
The synthesis typically involves:

  • Core Formation : Constructing the benzo[d]thiazole ring via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions .
  • Substituent Introduction : Introducing the 2-methoxyethyl and 4-fluoro groups via alkylation or nucleophilic substitution .
  • Carboxamide Coupling : Using coupling agents like EDCI/HOBt to attach the 2,4-dimethylthiazole-5-carboxamide moiety .
    Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., DMF), and reaction time (12–24 hrs) significantly impact yield and purity .

Advanced: How can reaction conditions be systematically optimized to improve synthesis yield?

Answer:
Use Design of Experiments (DOE) to evaluate factors like:

FactorRangeImpact
Temperature50–90°CHigher temps accelerate kinetics but risk decomposition .
pH6–9Basic conditions favor cyclization .
Catalyst Loading5–20 mol%Pd-based catalysts enhance coupling efficiency .
Analytical techniques (HPLC, LC-MS) monitor intermediates and by-products. Response surface methodology (RSM) identifies optimal conditions .

Basic: Which spectroscopic methods are essential for structural validation?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C4, methoxyethyl at N3) .
    • 2D NMR (COSY, HSQC) : Resolve stereochemistry and Z/E configuration .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with chloro, vary methoxyethyl chain length) .

  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using:

    Assay TypeMetric
    IC₅₀Inhibitory potency
    SPR/BLIBinding kinetics
  • Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Basic: How to evaluate the compound’s metabolic stability in vitro?

Answer:

  • Hepatic Microsome Assay : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Half-life (t₁/₂) : Calculate using first-order kinetics from concentration-time profiles .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
  • Data Normalization : Use positive controls (e.g., staurosporine for kinases) to standardize IC₅₀ values .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Basic: What in silico tools predict solubility and permeability?

Answer:

  • LogP Calculation : Use SwissADME to estimate lipophilicity (target LogP ~3.5 for oral bioavailability) .
  • Solubility Prediction : Employ Abraham solvation parameters or QSPR models .
  • Permeability : Caco-2 cell models or PAMPA assays correlate with in vivo absorption .

Advanced: How to determine enantiomeric purity if chiral centers are present?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

Basic: What are common degradation pathways under accelerated stability testing?

Answer:

  • Hydrolysis : Cleavage of the carboxamide group in acidic/basic conditions .
  • Oxidation : Sulfur in thiazole rings prone to oxidation (e.g., sulfoxide formation) .
  • Photodegradation : Monitor via ICH Q1B guidelines using UV light (320–400 nm) .

Advanced: How to design a toxicology profile for preclinical development?

Answer:

  • In Vitro :

    • hERG Assay : Patch-clamp to assess cardiac toxicity risks .
    • Ames Test : Bacterial reverse mutation assay for genotoxicity .
  • In Vivo :

    Study TypeDurationEndpoints
    Acute Toxicity14 daysLD₅₀, organ histopathology
    Subchronic28–90 daysHematology, biochemical markers

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